molecular formula C21H16N2O2 B11322910 N-(8-methoxyquinolin-5-yl)naphthalene-1-carboxamide

N-(8-methoxyquinolin-5-yl)naphthalene-1-carboxamide

Cat. No.: B11322910
M. Wt: 328.4 g/mol
InChI Key: NUFXPVDPVZVPFU-UHFFFAOYSA-N
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Description

N-(8-methoxyquinolin-5-yl)naphthalene-1-carboxamide is a compound that features a quinoline moiety fused with a naphthalene carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline structure is known for its biological activity, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxyquinolin-5-yl)naphthalene-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxyquinolin-5-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(8-methoxyquinolin-5-yl)naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The quinoline moiety is known to intercalate with DNA, while the naphthalene carboxamide group can form hydrogen bonds with amino acid residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-methoxyquinolin-5-yl)naphthalene-1-carboxamide is unique due to its combination of the quinoline and naphthalene moieties, which confer distinct photophysical and biological properties. This makes it a valuable compound for applications in both medicinal chemistry and materials science .

Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-(8-methoxyquinolin-5-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C21H16N2O2/c1-25-19-12-11-18(17-10-5-13-22-20(17)19)23-21(24)16-9-4-7-14-6-2-3-8-15(14)16/h2-13H,1H3,(H,23,24)

InChI Key

NUFXPVDPVZVPFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC4=CC=CC=C43)C=CC=N2

Origin of Product

United States

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